molecular formula C15H17N5O B565189 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1215573-50-4

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B565189
M. Wt: 283.335
InChI Key: XPHBZJQJIHQPIR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, in one experiment, a palladium-catalyzed Suzuki reaction was used . The target compound was synthesized from 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl) benzo[d]oxazole-2-amine and 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine-1-ethoxy}propionic acid) tert-butyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .


Chemical Reactions Analysis

This compound plays an important role in the enzymatic disposition of the antineoplastic drug doxorubicin (DOX). It is involved in the reduction of DOX to doxorubicinol (DOX-OL) .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C19H19N5 and it has a molecular weight of 317.39 . It is a solid substance that is soluble in DMSO .

properties

IUPAC Name

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBAYHPGAUAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

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